molecular formula C9H11N3O B042388 N'-Nitrosonornicotina CAS No. 80508-23-2

N'-Nitrosonornicotina

Número de catálogo: B042388
Número CAS: 80508-23-2
Peso molecular: 177.20 g/mol
Clave InChI: XKABJYQDMJTNGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

NNN is primarily studied for its carcinogenic effects, particularly in relation to tobacco use. Research has established that NNN is linked to cancers of the esophagus and oral cavity. A notable study demonstrated that urinary levels of NNN metabolites are significantly associated with lung cancer risk among smokers, indicating a dose-dependent relationship between NNN exposure and cancer incidence .

Table 1: Carcinogenic Studies Involving NNN

Study TypeOrgan AffectedFindings
Molecular EpidemiologyLungIncreased urinary NNN correlates with cancer risk
Animal Carcinogenicity TestsEsophagusNNN induces tumors in rats
Longitudinal Human StudiesOral CavityCorrelation between NNN exposure and oral cancers

Toxicological Assessments

The toxicological profile of NNN has been extensively evaluated through various in vitro and in vivo studies. These assessments focus on the mutagenicity of NNN and its metabolites, which have been shown to cause DNA damage and cellular transformation. For instance, studies using the Ames test have confirmed that NNN exhibits mutagenic properties, leading to significant genetic alterations in exposed cells .

Table 2: Toxicological Findings Related to NNN

Test TypeResultReference
Ames TestPositive mutagenicity
Micronucleus TestInduced micronuclei in mice
Cellular TransformationEnhanced by herpes simplex virus

Biomarker Development

Research has focused on developing biomarkers for assessing exposure to NNN among smokers. A study quantified urinary levels of NNN and its glucuronides, providing insights into the metabolic processing of this nitrosamine in humans. This biomarker approach is crucial for understanding individual exposure levels and associated health risks .

Table 3: Biomarkers of Exposure to NNN

BiomarkerMeasurement MethodPopulation Studied
Total NNNLiquid chromatographySmokers
NNAL (metabolite)Mass spectrometrySmokers

Public Health Implications

The presence of NNN in tobacco products raises significant public health concerns. Regulatory agencies are increasingly focused on limiting exposure to TSNAs like NNN due to their carcinogenic potential. Studies have shown that modifications in tobacco product formulations can influence the levels of NNN, highlighting the need for stringent regulations on tobacco products .

Case Studies and Intervention Research

Several case studies have explored interventions aimed at reducing the mutagenic effects of NNN. For example, research on betel leaf extract has shown promising antimutagenic properties against NNN, suggesting potential avenues for mitigating its harmful effects in tobacco users .

Table 4: Case Studies on Interventions Against NNN

InterventionEffectStudy Reference
Betel Leaf ExtractReduced mutagenicity
Nicotine Replacement TherapyEndogenous NNN formation

Mecanismo De Acción

Target of Action

N’-Nitrosonornicotine (NNN) primarily targets DNA and the neuronal acetylcholine receptor . DNA is the genetic material in cells that carries instructions for the development, functioning, growth, and reproduction of cells . The neuronal acetylcholine receptor is a protein that responds to the neurotransmitter acetylcholine, playing a crucial role in transmitting signals in the nervous system .

Mode of Action

NNN is metabolized by the enzyme cytochrome P450, which adds a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring . This hydroxylation process appears more prevalent in humans at the 2’ position, while 5’-hydroxylation is more prevalent in non-primate animals . Upon hydroxylation, the 5-membered ring opens up, allowing NNN to bind to the base of one of the nucleotides .

Biochemical Pathways

The metabolic activation of NNN is primarily initiated by cytochrome P450 enzymes via 2’-hydroxylation or 5’-hydroxylation . Subsequently, the hydroxylating intermediates undergo spontaneous decomposition to generate diazohydroxides, which can be further converted to alkyldiazonium ions. These ions then attack DNA to form various DNA damages, such as pyridyloxobutyl (POB)-DNA adducts and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts .

Pharmacokinetics

NNN is rapidly metabolized to 4-hydroxy-4-(3-pyridyl)butyric acid, whereas the formation of norcotinine and 3’-hydroxynorcotinine are somewhat delayed . The two major metabolites in serum are 4-hydroxy-4-(3-pyridyl)butyric acid and norcotinine . These findings demonstrate substantial differences between NNN metabolism in rodents and non-rodent animals .

Result of Action

NNN induces deleterious mutations in oncogenes and tumor suppression genes by forming DNA adducts . The binding of NNN to the nicotinic acetylcholine receptor promotes tumor growth by enhancing and deregulating cell proliferation, survival, migration, and invasion, thereby creating a microenvironment for tumor growth .

Action Environment

NNN is produced during the curing, aging, processing, and smoking of tobacco . It is found in a variety of tobacco products including smokeless tobacco, cigarettes, and cigars . It is present in smoke from cigars and cigarettes, in the saliva of people who chew betel quid with tobacco, and in the saliva of oral-snuff and e-cigarette users . Environmental factors such as the presence of dietary or endogenous nitrates, and the acidic environment of the stomach in users of oral nicotine replacement therapies, can influence the production of NNN .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N’-Nitrosonornicotine is synthesized through the nitrosation of nornicotine, which is a demethylated derivative of nicotine. The nitrosation process involves the reaction of nornicotine with nitrosating agents such as nitrite ions under acidic conditions . The reaction can be represented as follows:

Nornicotine+NitriteN’-Nitrosonornicotine\text{Nornicotine} + \text{Nitrite} \rightarrow \text{N'-Nitrosonornicotine} Nornicotine+Nitrite→N’-Nitrosonornicotine

Industrial Production Methods: In the tobacco industry, N’-Nitrosonornicotine is formed during the curing and storage of tobacco leaves. The presence of nitrate-reducing bacteria in tobacco facilitates the conversion of nitrate to nitrite, which then reacts with nornicotine to form N’-Nitrosonornicotine . This process is influenced by factors such as temperature, humidity, and the presence of specific microorganisms .

Análisis De Reacciones Químicas

Types of Reactions: N’-Nitrosonornicotine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as hydroxide ions can participate in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized metabolites.

    Reduction: Amines.

    Substitution: Substituted nitrosamines.

Comparación Con Compuestos Similares

N’-Nitrosonornicotine is similar to other tobacco-specific nitrosamines such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N-nitrosoanatabine . it is unique in its formation from nornicotine and its specific role in the carcinogenicity of tobacco products . Similar compounds include:

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
  • N-Nitrosoanatabine
  • N-Nitrosopyrrolidine

N’-Nitrosonornicotine’s unique formation pathway and its potent carcinogenicity make it a critical compound for research in tobacco-related cancer studies.

Actividad Biológica

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) primarily associated with the carcinogenic effects of smokeless tobacco products. This article explores its biological activity, including metabolic activation, carcinogenic mechanisms, and relevant case studies.

Overview of NNN

NNN is formed through the nitrosation of nicotine or its metabolites within the human body. It is recognized as a human carcinogen by the International Agency for Research on Cancer (IARC) and has been shown to induce tumors in various animal models, particularly in the oral cavity . The compound exists in two enantiomers: (S)-NNN and (R)-NNN, with (S)-NNN exhibiting significantly higher carcinogenic potential .

Metabolic Activation

The biological activity of NNN is heavily dependent on its metabolic activation, primarily mediated by cytochrome P450 enzymes (CYP450s). The two main metabolic pathways are:

  • 2′-Hydroxylation : This pathway leads to more mutagenic and carcinogenic products.
  • 5′-Hydroxylation : This pathway is more prevalent in nonhuman primates and human tissues.

Both pathways result in the formation of reactive electrophiles that can alkylate DNA, leading to the formation of DNA adducts such as pyridyloxobutyl (POB)-DNA and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts .

Table 1: Metabolic Pathways of NNN

PathwayMajor ProductsCarcinogenicity
2′-HydroxylationHydroxylating intermediatesHigh
5′-HydroxylationHydroxylating intermediatesModerate

Mechanisms of Carcinogenesis

The carcinogenicity of NNN involves several steps:

  • Metabolic Activation : CYP450 enzymes convert NNN into hydroxylated intermediates.
  • Formation of Reactive Electrophiles : These intermediates decompose to form diazohydroxides, which can further generate alkyldiazonium ions.
  • DNA Damage : The electrophiles react with DNA, forming adducts that can lead to mutations if not repaired .

Case Study: Oral Cavity Tumors Induced by NNN

A significant study involving male F-344 rats demonstrated that chronic exposure to (S)-NNN resulted in 89 benign and malignant tumors in the oral cavity, highlighting its potent carcinogenic effects in a controlled environment . The study also indicated that (R)-NNN could enhance the carcinogenicity of (S)-NNN when both were present.

Endogenous Formation in Humans

Research has shown that NNN can form endogenously in humans, particularly among those using nicotine replacement therapies like patches. A study quantified urinary biomarkers of NNN and found that levels remained detectable even after smoking cessation, suggesting that endogenous formation may occur under certain conditions .

Table 2: Urinary Biomarkers in Nicotine Patch Users

Time Point After CessationTotal NNN (% of Baseline)Total NNAL (% of Baseline)
Baseline100%100%
24 Weeks22%7.3%

Propiedades

IUPAC Name

3-(1-nitrosopyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKABJYQDMJTNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860182
Record name 3-(1-Nitrosopyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N'-nitrosonornicotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80508-23-2, 84237-38-7, 16543-55-8
Record name 3-(1-Nitroso-2-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80508-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosonornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-nitrosopyrrolidin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N'-Nitrosonornicotine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N'-nitrosonornicotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

47 °C
Record name N'-nitrosonornicotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-Nitrosonornicotine
Reactant of Route 2
N'-Nitrosonornicotine
Reactant of Route 3
N'-Nitrosonornicotine
Reactant of Route 4
N'-Nitrosonornicotine
Reactant of Route 5
N'-Nitrosonornicotine
Reactant of Route 6
N'-Nitrosonornicotine
Customer
Q & A

Q1: How does N'-Nitrosonornicotine exert its carcinogenic effects?

A1: N'-Nitrosonornicotine (NNN) itself is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. This activation primarily occurs through cytochrome P450 (CYP) enzyme-catalyzed α-hydroxylation, primarily at the 2'- or 5'-carbon of the pyrrolidine ring. [, , , ] This process generates unstable intermediates that decompose into reactive species, including diazonium ions. These reactive species can then interact with DNA, forming DNA adducts, primarily at the N2 and O⁶ positions of guanine. [, , ] These DNA adducts can lead to mutations during DNA replication, ultimately contributing to the development of cancer. [, , ]

Q2: What are the primary target organs for N'-Nitrosonornicotine-induced carcinogenesis in rats?

A2: The primary target organs for N'-Nitrosonornicotine (NNN) induced carcinogenesis in rats are the esophagus and the nasal cavity. [, , , ] This tissue specificity is believed to be related to the presence of specific enzymes, particularly cytochrome P450 2A3, that efficiently metabolize NNN to its carcinogenic forms within these tissues.

Q3: Does the enantiomeric form of N'-Nitrosonornicotine influence its target organ specificity?

A3: Yes, research indicates that the enantiomeric form of N'-Nitrosonornicotine (NNN) can influence its metabolic activation and target organ specificity. Studies have shown that (S)-NNN, the predominant enantiomer found in tobacco products, is more extensively metabolized by 2'-hydroxylation in rat esophagus compared to (R)-NNN. This suggests that (S)-NNN might be more carcinogenic in the esophagus. Conversely, in the rat nasal cavity, cytochrome P450 2A3 demonstrates greater catalytic activity for 5'-hydroxylation of (S)-NNN and 2'-hydroxylation of (R)-NNN. This difference in metabolic preference could contribute to different adduct profiles and potentially influence the carcinogenicity of NNN enantiomers in a tissue-specific manner.

Q4: What is the molecular formula and molecular weight of N'-Nitrosonornicotine?

A4: The molecular formula of N'-Nitrosonornicotine (NNN) is C10H13N3O, and its molecular weight is 191.23 g/mol.

Q5: How does the size of the cyclic nitrosamine ring influence the metabolic pathway and carcinogenicity, as observed in the comparison between N'-Nitrosonornicotine and N'-nitrosoanabasine?

A6: A study comparing N'-Nitrosonornicotine (NNN), containing a five-membered pyrrolidine ring, and N'-nitrosoanabasine (NAB), containing a six-membered piperidine ring, revealed distinct metabolic profiles. While NNN is primarily metabolized via 2'- and 5'-hydroxylation, NAB favors 6'-hydroxylation. This difference in regiospecificity significantly influences their carcinogenic potency, with NNN being more potent than NAB. The preference for 6'-hydroxylation in NAB, instead of 2'-hydroxylation, contributes to its weaker carcinogenic activity.

Q6: How is N'-Nitrosonornicotine metabolized and excreted in the body?

A7: Following administration, N'-Nitrosonornicotine (NNN) is rapidly absorbed and distributed throughout the body. [, ] The liver plays a primary role in its metabolism, primarily via cytochrome P450 enzymes. Major metabolic pathways include α-hydroxylation at the 2'- and 5'- positions of the pyrrolidine ring and N-oxidation of the pyridine ring. [, , , ] These metabolic reactions lead to the formation of various metabolites, including 4-hydroxy-4-(3-pyridyl)butyric acid, 4-oxo-4-(3-pyridyl)butyric acid, norcotinine, norcotinine-1N-oxide, and N'-Nitrosonornicotine-1-N-oxide. [, ] Urine is the primary route of excretion for NNN and its metabolites. [, , , ]

Q7: Are there species-specific differences in N'-Nitrosonornicotine metabolism?

A8: Yes, studies have identified significant species-specific variations in N'-Nitrosonornicotine (NNN) metabolism. Research comparing NNN metabolism in rats and patas monkeys showed that the patas monkey exhibited a higher tendency to metabolize NNN to norcotinine and its derivatives. This is in contrast to rats, where 5'-hydroxylation and pyridine-N-oxidation are the predominant pathways. [, ] These interspecies differences in NNN metabolism highlight the importance of considering metabolic variations when extrapolating results from animal models to humans.

Q8: What animal models are commonly used in N'-Nitrosonornicotine carcinogenicity studies, and what types of tumors are observed?

A9: N'-Nitrosonornicotine (NNN) carcinogenicity has been extensively studied in various animal models, including rats, mice, hamsters, and mink. [, , , ] In rats, NNN primarily induces tumors in the esophagus and nasal cavity, whereas, in Syrian golden hamsters, it mainly affects the trachea and nasal cavity. [, ] Mink, with their expanded nasal mucosa, develop exclusively nasal tumors, particularly esthesioneuroepithelioma, upon NNN exposure. These models provide valuable insights into the carcinogenic mechanisms of NNN and its tissue-specific effects.

Q9: How does chronic ethanol consumption influence the carcinogenicity of N'-Nitrosonornicotine in Syrian golden hamsters?

A10: Studies in Syrian golden hamsters showed that chronic ethanol consumption enhances the carcinogenicity of N-nitrosopyrrolidine (NPYR) but does not significantly affect the carcinogenicity of N'-Nitrosonornicotine (NNN). The reason for this differential effect is unclear, but it may be related to ethanol-induced alterations in the metabolism or detoxification of these compounds.

Q10: Why is the development of specific biomarkers for N'-Nitrosonornicotine exposure important?

A12: Developing specific biomarkers for N'-Nitrosonornicotine (NNN) exposure is crucial because NNN often occurs alongside other tobacco-specific nitrosamines, particularly 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), in tobacco products. [, , ] While urinary 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) serves as an excellent biomarker for NNK exposure, differentiating exposure specifically to NNN can be challenging. Specific biomarkers for NNN would allow researchers to more accurately assess its individual contribution to cancer risk and to differentiate it from exposure to other tobacco-specific carcinogens.

Q11: Are there DNA adducts specific to N'-Nitrosonornicotine metabolism that can be used as biomarkers?

A13: Yes, research has identified several DNA adducts specifically formed during N'-Nitrosonornicotine (NNN) metabolism. These include pyridyloxobutyl (POB) DNA adducts, particularly O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua), and N6-[4-hydroxy-1-(pyridine-3-yl)butyl]-2'-deoxyadenosine (N6-HPB-dAdo). [, , , ] These adducts are valuable biomarkers for assessing NNN metabolic activation and may provide insights into individual susceptibility to NNN-induced carcinogenesis.

Q12: What analytical techniques are commonly employed for quantifying N'-Nitrosonornicotine and its metabolites in biological samples?

A14: Quantifying N'-Nitrosonornicotine (NNN) and its metabolites in biological samples like urine or tissue often utilizes sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] These methods offer the sensitivity and selectivity required to detect and quantify the low levels of NNN and its metabolites typically found in biological samples. They play a crucial role in exposure assessment and biomarker research.

Q13: Can dietary compounds influence the metabolic activation of N'-Nitrosonornicotine?

A15: Yes, certain dietary compounds have been shown to modulate the metabolic activation of N'-Nitrosonornicotine (NNN). Studies have demonstrated that isothiocyanates, found in cruciferous vegetables, can inhibit NNN metabolism in rat esophagus. [, ] Notably, 3-phenylpropyl isothiocyanate exhibited potent inhibition of NNN metabolism and significantly reduced NNN-induced esophageal tumorigenesis in rats.

Q14: When was N'-Nitrosonornicotine first identified in tobacco, and what was the significance of this finding?

A16: N'-Nitrosonornicotine (NNN) was first identified in unburned tobacco in 1977. This discovery was significant because it marked the first time a potential organic carcinogen was isolated from tobacco. It highlighted the presence of carcinogenic compounds in tobacco even before combustion, emphasizing the inherent risks associated with tobacco use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.